5-Allyl-5-propylbarbituric acid
Description
Properties
CAS No. |
7296-17-5 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-prop-2-enyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O3/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h3H,1,4-6H2,2H3,(H2,11,12,13,14,15) |
InChI Key |
JLGWSCSPIJQFQK-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CC=C |
Canonical SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CC=C |
Other CAS No. |
7296-17-5 |
Synonyms |
allylpropylmalonylurea |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Barbiturates
The following table compares key attributes of 5-Allyl-5-propylbarbituric acid analogs, emphasizing substituent effects on molecular properties, solubility, and bioactivity:
Structural and Functional Group Analysis
- Alkyl Chain Length : Butalbital (isobutyl) and 5-Allyl-5-butyl (butyl) demonstrate that increasing alkyl chain length enhances lipophilicity, favoring CNS penetration. However, excessive bulk (e.g., secobarbital’s branched chains) leads to rapid metabolism and reduced duration of action .
- Hydroxyl Groups : The 2-hydroxypropyl substituent in 5-Allyl-5-(2-hydroxypropyl)barbituric acid increases polarity, reducing blood-brain barrier permeability. This correlates with its lack of anesthetic activity in vivo .
- Amino Groups: Introduction of a β-aminopropyl group (C₁₁H₁₇N₃O₃) may enhance interactions with neuronal receptors, though specific activity data remain sparse .
Pharmacological Implications
- Activity : Butalbital retains analgesic properties due to moderate lipophilicity and stability, while hydroxylated analogs (e.g., 5-Allyl-5-(2-hydroxypropyl)) are pharmacologically inert .
- Toxicity : Intraperitoneal LD₅₀ values for analogs like 5-Allyl-1-phenylbarbituric acid in mice exceed 880 mg/kg, suggesting low acute toxicity in some derivatives .
Preparation Methods
Condensation of Di-Substituted Malonic Esters with Urea
An alternative pathway involves synthesizing di-substituted malonic esters followed by condensation with urea. This method, detailed in for 5-ethyl-5-(2-methoxyallyl)barbituric acid, allows precise control over both substituents.
Procedure :
-
Malonic Ester Preparation : Propyl malonic ester is alkylated with allyl bromide in the presence of sodium ethoxide.
-
Condensation : The di-substituted ester (e.g., allyl-propyl malonic ester) is refluxed with urea and sodium ethoxide in anhydrous ethanol.
-
Acidification : The resulting barbiturate salt is treated with HCl to yield the free acid.
Reaction Conditions :
-
Temperature : Condensation proceeds optimally at 80–100°C for 4–6 hours.
-
Base : Sodium ethoxide or potassium tert-butoxide drives ester enolate formation, critical for cyclization .
Yield Optimization :
-
Stoichiometry : A 1:1 molar ratio of malonic ester to urea minimizes side products.
-
Purification : Sequential recrystallization from chloroform and heptane removes unreacted starting materials.
Comparative Analysis of Synthetic Routes
The table below evaluates the two primary methods based on yield, purity, and practicality:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Mono-Substituted Acid | 65–75 | 95–98 | Short reaction time; minimal purification | Requires pre-synthesized mono-alkylated precursor |
| Malonic Ester Condensation | 50–60 | 90–93 | Simultaneous introduction of both groups | Multi-step synthesis; sensitive to moisture |
Critical Insights :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Allyl-5-propylbarbituric acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation of barbituric acid using allyl and propyl halides in the presence of a base (e.g., sodium ethoxide). Solvent choice (e.g., ethanol or dioxane) and temperature control (room temperature to reflux) critically impact reaction efficiency. For example, sodium borohydride reduction in ethanol has been used for derivatives like 5-Allyl-5-(2-hydroxypropyl)barbituric acid . Characterization involves ¹H NMR (100 MHz) to confirm substitution patterns and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- ¹H NMR : To verify allyl (δ 5.0–5.8 ppm, multiplet) and propyl (δ 0.9–1.6 ppm, triplet) substituents .
- Melting Point Analysis : Compare observed values with literature data (e.g., derivatives like 5-ethyl-5-iso-propylbarbituric acid melt at 134–136°C) .
- HPLC : To assess purity (>98%) using reverse-phase columns and UV detection at 210 nm .
Q. What solubility properties should be considered for experimental design involving this compound?
- Methodological Answer : Solubility varies with solvent polarity. For example, 5-Allyl-5-methylhexylcarbinylbarbituric acid (a structural analog) shows solubility of 3.06 g/L in nonpolar solvents at non-specified temperatures . Pre-experiment solubility screening in ethanol, water (4:1), or dioxane is recommended to optimize dissolution for kinetic or pharmacological studies .
Advanced Research Questions
Q. How do intramolecular isomerizations affect the stability of this compound derivatives?
- Methodological Answer : Allyl-substituted barbiturates can undergo intramolecular cyclization under basic conditions. For instance, 5-phenyl-5-(3-bromopropyl)barbituric acid isomerizes to 3-phenyl-2-piperidone when treated with ammonium hydroxide . To mitigate this, control pH (<9) and avoid prolonged exposure to nucleophiles. Monitor reactions via TLC or GC-MS to detect byproducts .
Q. What strategies are effective in analyzing pharmacological activity discrepancies among this compound analogs?
- Methodological Answer :
- Comparative SAR Studies : Evaluate substituent effects (e.g., replacing propyl with isobutyl in 5-Allyl-5-isobutylbarbituric acid alters CNS activity) .
- In Vitro Assays : Use GABA receptor binding assays to quantify potency differences. For example, secobarbital (C12H18N2O3) shows higher affinity than aprobarbital (C10H14N2O3) due to branched alkyl groups .
- Statistical Analysis : Apply ANOVA to resolve data contradictions (e.g., IC₅₀ variability across cell lines) .
Q. How can electrophilic reactions with this compound be optimized to synthesize bicyclic derivatives?
- Methodological Answer : Electrophiles (e.g., bromine or HCl) add to the allyl group’s double bond. For example, 5-Allyl-5-isobutylbarbituric acid reacts with Br₂ to form dibrominated or bicyclic products depending on stoichiometry . Use low temperatures (0–5°C) and inert atmospheres to favor addition over polymerization. Isolate products via flash chromatography (silica gel, ethyl acetate/hexane) .
Q. What advanced chromatographic methods resolve co-elution issues in barbiturate mixtures?
- Methodological Answer :
- UHPLC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate analogs like 5-Allyl-5-benzyl-2-thiobarbituric acid .
- Chiral HPLC : Use cellulose-based columns to enantiomerically resolve N-methylated derivatives (e.g., 1-methyl-5-propyl-5-iso-propylbarbituric acid) .
Data Contradiction and Analysis
Q. How should researchers address conflicting solubility or stability data for this compound in literature?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., 25°C, 0.1 M PBS pH 7.4). Compare results with structurally similar compounds (e.g., 5-ethyl-5-n-nonylbarbituric acid, solubility 0.097 g/L at 25°C) . Use DSC (differential scanning calorimetry) to assess polymorphic forms that may affect solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
